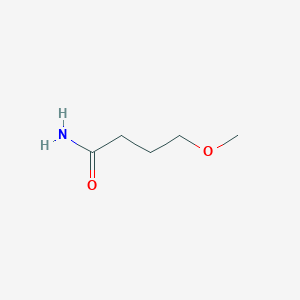

4-Methoxybutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxybutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXBWJFUCWOLSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289625-93-0 | |

| Record name | 4-methoxybutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxybutanamide vs. gamma-hydroxybutyrate (GHB) structural comparison

Structural and Pharmacological Comparative Analysis: 4-Methoxybutanamide vs. -Hydroxybutyrate (GHB)

Executive Summary

4-Methoxybutanamide (4-MBA) represents a dual-modified analog of GHB designed to probe two critical limitations of the parent molecule: lipophilicity and metabolic susceptibility . By replacing the hydroxyl donor with a methoxy ether and the carboxylate with a neutral amide, 4-MBA fundamentally alters the pharmacodynamic and pharmacokinetic landscape. This guide analyzes the theoretical and experimental implications of these modifications.

Part 1: Physicochemical & Structural Divergence

The transition from GHB to 4-MBA involves two bioisosteric replacements: the etherification of the primary alcohol and the amidation of the carboxylic acid.

Molecular Descriptors & Lipophilicity

The primary driver for the synthesis of 4-MBA is the modulation of Blood-Brain Barrier (BBB) permeability. GHB exists primarily as a zwitterion or anion at physiological pH (7.4), relying on Monocarboxylate Transporters (MCTs) for transport. 4-MBA is neutral and significantly more lipophilic.

| Property | GHB (Na+ Salt) | 4-Methoxybutanamide | Impact on Pharmacology |

| Formula | Increased carbon content (+Methyl). | ||

| MW | 126.09 g/mol | 117.15 g/mol | Comparable; favorable for diffusion. |

| LogP (Calc) | -1.1 (Hydrophilic) | 0.2 -- 0.5 (Amphiphilic) | Critical: 4-MBA can cross BBB via passive diffusion, independent of MCTs. |

| H-Bond Donors | 1 (OH) | 1 ( | Loss of OH donor affects GHB-R binding. |

| H-Bond Acceptors | 3 | 3 | Retained, but spatial distribution shifts. |

| Ionization (pH 7.4) | Anionic ( | Neutral | Prevents "ion trapping" in cytosol; enhances distribution. |

The "Dual-Mask" Hypothesis

4-MBA acts as a "double-masked" analog.

-

The Methoxy Cap: Sterically small but chemically inert to Alcohol Dehydrogenase (ADH). This prevents the rapid oxidation seen with GHB.

-

The Amide Tail: Masks the acidic moiety, preventing rapid renal clearance associated with anionic organic acids and increasing residence time.

Part 2: Pharmacodynamics & Receptor Binding (SAR)

The pharmacological activity of GHB is mediated by two distinct sites: the High-Affinity GHB Receptor (GHB-R) and the Low-Affinity GABA

GABA Receptor Interaction

The GABA

-

GHB Binding: GHB is a weak partial agonist at GABA

( -

4-MBA Binding: The conversion of the acid to a primary amide (

) generally abolishes direct orthosteric binding to GABA- orthosteric site (Venus Flytrap Domain) requires an anionic interaction (carboxylate/phosphinate) to anchor the ligand.

- until hydrolyzed by intracellular amidases to 4-methoxybutyric acid .

-

4-Methoxybutyric Acid: Once hydrolyzed, the acid analog acts as a GABA

agonist. However, the methoxy group (bulky ether) may reduce affinity compared to the hydroxyl group due to steric clash in the tight binding pocket.

GHB-Specific Receptor (GHB-R)

The GHB-R (excitatory, distinct from GABA

-

SAR Rule: O-methylation (etherification) of GHB analogs typically results in a drastic loss of affinity for the high-affinity GHB binding site.

-

Conclusion: 4-MBA is predicted to lack specific GHB-R dopaminergic effects, functioning primarily through the GABA

pathway after bioactivation.

Part 3: Metabolic Fate & Pharmacokinetics

This is the most critical differentiator. GHB's metabolism is linear and rapid. 4-MBA introduces a metabolic blockade.

The Metabolic Blockade (Graphviz Workflow)

GHB is metabolized by GHB-Dehydrogenase (GHB-DH) to Succinic Semialdehyde (SSA). The methoxy group in 4-MBA cannot be oxidized by this enzyme.

Figure 1: Divergent metabolic pathways. The methoxy group prevents entry into the Krebs cycle, potentially extending the half-life of the active acid metabolite significantly compared to GHB.

Pharmacokinetic Implications[6]

-

Extended Duration: Because the primary clearance route (oxidation to SSA) is blocked, 4-methoxybutyric acid must be eliminated renally or via O-demethylation (cytochrome P450), which is a significantly slower process.

-

Toxicity Profile: The blockade prevents the formation of SSA. However, accumulation of the ether-acid could lead to acidosis or off-target effects not seen with GHB.

Part 4: Experimental Protocols

To validate the structural hypotheses above, the following experimental workflows are recommended.

Synthesis of 4-Methoxybutanamide

Rationale: Direct aminolysis of

Protocol:

-

Starting Material: Methyl 4-methoxybutanoate (commercially available or synthesized from GBL via ring-opening with MeOH/acid).

-

Amidation:

-

Dissolve Methyl 4-methoxybutanoate (10 mmol) in 7N Ammonia in Methanol (20 mL).

-

Seal in a pressure tube.

-

Stir at RT for 24-48 hours (Monitor via TLC, stain with KMnO4).

-

Note: The methoxy group is stable; the ester converts to the primary amide.

-

-

Purification:

-

Evaporate solvent in vacuo.

-

Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (DCM:MeOH 95:5).

-

Validation:

-NMR must show the methoxy singlet (

-

In Vitro Metabolic Stability Assay (Microsomal)

Rationale: To confirm the "Metabolic Block" hypothesis compared to GHB.

Materials:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH regenerating system.

-

Test compounds: GHB (Control), 4-MBA.

Workflow:

-

Incubation: Incubate 4-MBA (

) with HLM ( -

Sampling: Aliquot at

min. -

Quenching: Add ice-cold Acetonitrile (containing Internal Standard).

-

Analysis (LC-MS/MS):

-

Monitor disappearance of Parent (4-MBA).

-

Monitor appearance of Metabolite (4-Methoxybutyric acid).

-

Crucial Check: Monitor for demethylation (formation of 4-Hydroxybutanamide/GHB).

-

-

Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

).-

Prediction: GHB

>> 4-MBA

-

Receptor Binding Assay (GABA )

Rationale: Determine if 4-MBA binds directly or requires hydrolysis.

Figure 2: GABA

Key Parameter: If 4-MBA shows

References

-

GABA Receptor Pharmacology

-

Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews. Link

-

-

GHB Specific Binding & Analogs

-

Maitre, M., et al. (2000). "Design and structure-activity relationship analysis of ligands of gamma-hydroxybutyric acid receptors." Journal of Pharmacology and Experimental Therapeutics. Link

- Note: Establishes the necessity of the OH donor for high-affinity GHB-R binding.

-

-

Prodrug Strategies (Amides)

-

Metabolic Pathways of GHB

-

Kaufman, E. E., & Nelson, T. (1991). "Kinetics of the oxidation of gamma-hydroxybutyrate by specific and nonspecific dehydrogenases." Biochemical Pharmacology. Link

- Note: Provides the baseline kinetics for GHB-DH which 4-MBA is designed to evade.

-

-

GABA-B Allosteric Modulation (Comparison)

Sources

- 1. youtube.com [youtube.com]

- 2. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellets.com [cellets.com]

- 4. scirp.org [scirp.org]

- 5. Prodrug - Wikipedia [en.wikipedia.org]

- 6. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxybutanamide CAS number and chemical identifiers

[3][4]

Part 5: Analytical Characterization

To validate the synthesis of 4-methoxybutanamide derivatives, researchers should look for these characteristic signals.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

- 3.30 ppm (s, 3H): Distinctive singlet for the terminal Methoxy (-OCH₃) group.

- 3.38 ppm (t, 2H): Triplet for the methylene adjacent to oxygen (-CH ₂-OCH₃).

- 2.25 ppm (t, 2H): Triplet for the methylene adjacent to the carbonyl (-CH ₂-CO-).

- 1.90 ppm (m, 2H): Multiplet for the central methylene (-CH₂-CH ₂-CH₂-).

- 6.0–8.0 ppm: Amide N-H signal (broad) and aromatic protons from the N-substituent.

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Pattern: Expect [M+H]⁺ and [M+Na]⁺.

-

Fragmentation: Loss of methanol (M-32) is a common fragmentation pathway for methoxy-aliphatic chains.

Part 6: Safety & Handling

-

Hazard Classification: 4-Methoxybutanoic acid is an Irritant (Skin/Eye) .

-

Handling: Use standard PPE (gloves, goggles). All synthesis steps involving Thionyl Chloride must be performed in a fume hood due to the release of HCl and SO₂ gases.

-

Storage: Derivatives like GET-73 are generally stable solids but should be stored at -20°C and protected from moisture to prevent amide hydrolysis over long periods.

References

-

PubChem. 4-Methoxybutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

Ferraro, L., et al. (2013). "The new compound GET73, N-[(4-trifluoromethyl)benzyl]4-methoxybutyramide, regulates hippocampal aminoacidergic transmission."[1] Current Medicinal Chemistry. Available at: [Link]

-

Loche, A., et al. (2012). "Anti-alcohol and anxiolytic properties of a new chemical entity, GET73."[2] Frontiers in Psychiatry. Available at: [Link]

- Google Patents.Patent EP1977744A1: Polymorphic Form alpha of (S)-Pregabalin and process for its preparation (Mention of 4-methoxybutyramide).

Biological activity of 4-methoxybutanoic acid amide derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Methoxybutanoic Acid Amide Derivatives

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is a paramount endeavor. Among the myriad of molecular frameworks, 4-methoxybutanoic acid and its derivatives have emerged as a class of compounds with intriguing, albeit not yet fully elucidated, biological activities. 4-Methoxybutanoic acid, a simple short-chain fatty acid, serves as a foundational structure from which a diverse array of amide derivatives can be synthesized.[1] These derivatives, by virtue of their structural modifications, present a rich field for investigating structure-activity relationships (SAR) and identifying lead compounds for various therapeutic targets.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and potential biological activities of 4-methoxybutanoic acid amide derivatives. Drawing upon findings from structurally related compounds and established pharmacological principles, this document will delve into their potential as modulators of the central nervous system, antimicrobial agents, and enzyme inhibitors. Furthermore, it will furnish detailed experimental protocols for their synthesis and biological evaluation, underpinned by a commitment to scientific integrity and reproducibility.

Potential as Modulators of the Central Nervous System

The structural similarity of 4-methoxybutanoic acid to γ-hydroxybutyric acid (GHB), an endogenous neurotransmitter and a therapeutic agent for narcolepsy, suggests that its amide derivatives may exert effects on the central nervous system (CNS).[2][3] GHB's pharmacological profile is complex, involving interactions with both specific GHB receptors and GABAB receptors.[2][4]

Putative Mechanisms of Action

The CNS effects of GHB and its analogs are primarily attributed to their actions as agonists at GABAB receptors, leading to dose-dependent depressant effects such as sedation, ataxia, and in high doses, respiratory depression.[2][3][5] It is plausible that 4-methoxybutanoic acid amide derivatives could exhibit similar GABAergic activity. The nature and potency of this activity would be contingent on the specific substitutions on the amide nitrogen, which would influence the molecule's ability to cross the blood-brain barrier and its affinity for the GABAB receptor.

Furthermore, the existence of a distinct GHB receptor presents another potential target for these derivatives.[2][4] Analogs of GHB have been synthesized to selectively target this receptor, and some have demonstrated behavioral effects that are not mediated by GABAB receptors.[4] The investigation of 4-methoxybutanoic acid amides could therefore unveil novel ligands with unique CNS profiles.

Caption: Potential signaling pathways for CNS modulation.

Antimicrobial Activity of N-(4-methoxybenzyl) Amide Derivatives

Recent studies have highlighted the antimicrobial potential of amide derivatives of fatty acids, including those with a 4-methoxybenzyl moiety.[6][7] This provides a direct line of investigation for the biological activity of 4-methoxybutanoic acid amides.

Structure-Activity Relationship Insights

In a study of N-(4-methoxybenzyl) amides derived from various fatty acids, the compounds exhibited significant antibacterial and antifungal activity.[7] The efficacy was found to be dependent on the structure of the fatty acid chain, with the presence of a hydroxyl group enhancing the antimicrobial properties.[7] This suggests that modifications to the butanoic acid backbone of 4-methoxybutanoic acid could be a fruitful avenue for developing potent antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A self-validating system for assessing antimicrobial activity is crucial for obtaining reliable and reproducible data. The following protocol for determining the Minimum Inhibitory Concentration (MIC) using a microdilution method incorporates such principles.

Materials:

-

Synthesized 4-methoxybutanoic acid amide derivatives

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculums (0.5 McFarland standard)

-

Positive control antibiotic/antifungal (e.g., Ampicillin, Amphotericin B)

-

Negative control (broth medium with solvent)

-

Solvent for dissolving compounds (e.g., DMSO)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the test compounds and control drugs in the chosen solvent.

-

Serial Dilutions: In the 96-well plate, perform serial two-fold dilutions of the test compounds and controls in the broth medium to achieve a range of concentrations.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: A self-validating experimental workflow for MIC determination.

Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of some N-(4-methoxybenzyl) amide derivatives from a referenced study, providing a benchmark for future investigations into 4-methoxybutanoic acid amides.[6]

| Compound | Organism | MIC (µg/mL) | MKC (µg/mL) |

| N-(4-methoxybenzyl)undec-10-enamide | S. aureus | 125 | 250 |

| E. coli | 250 | 500 | |

| C. albicans | 125 | 250 | |

| (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | S. aureus | 62.5 | 125 |

| E. coli | 125 | 250 | |

| C. albicans | 62.5 | 125 | |

| N-(4-methoxybenzyl)oleamide | S. aureus | 125 | 250 |

| E. coli | 250 | 500 | |

| C. albicans | 125 | 250 |

Data from Nengroo et al. (2019).[6]

Potential as Enzyme Inhibitors

The butanoic acid scaffold is present in a number of known enzyme inhibitors, suggesting that 4-methoxybutanoic acid amide derivatives could also target specific enzymes.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition has emerged as a promising strategy in cancer therapy.[8][9] Many HDAC inhibitors feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.[9] The 4-methoxybutanoic acid amide structure could serve as a scaffold for designing novel HDAC inhibitors, where the amide functionality could be modified to incorporate a zinc-binding group such as a hydroxamic acid. The 4-methoxyphenyl group would act as the cap. The development of selective inhibitors for different HDAC isoforms is an active area of research.[8][10][11][12]

Calpain Inhibition

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation has been implicated in neurological disorders.[13] 4-Aryl-4-oxobutanoic acid amide derivatives have been designed as acyclic variants of known calpain inhibitors and have shown potent inhibitory activity.[13] This provides a rationale for investigating 4-methoxybutanoic acid amides as potential calpain inhibitors, which could have therapeutic applications in neurodegenerative diseases.

Synthesis of 4-Methoxybutanoic Acid Amide Derivatives

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry, with numerous methods available.[14][15] A common and effective approach involves the use of a coupling agent to activate the carboxylic acid.

Experimental Protocol: Amide Synthesis via Carbodiimide Coupling

This protocol describes a general method for the synthesis of 4-methoxybutanoic acid amides using a carbodiimide coupling agent.

Materials:

-

4-Methoxybutanoic acid

-

Desired amine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Sodium bicarbonate solution (aqueous)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-methoxybutanoic acid (1 equivalent) and the desired amine (1-1.2 equivalents) in the anhydrous solvent.

-

Addition of Coupling Agents: Add DMAP (0.1 equivalents) to the solution. In a separate flask, dissolve DCC (1.2 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired amide.

Caption: A general workflow for the synthesis of 4-methoxybutanoic acid amides.

Future Perspectives and Conclusion

The exploration of 4-methoxybutanoic acid amide derivatives represents a promising frontier in the quest for novel therapeutic agents. The structural analogy to GHB warrants a thorough investigation of their CNS effects, with the potential to discover novel modulators of GABAergic and GHB receptor systems. The demonstrated antimicrobial activity of related compounds provides a clear path for developing new anti-infective agents. Furthermore, the butanoic acid scaffold serves as a valuable starting point for designing potent and selective enzyme inhibitors for targets such as HDACs and calpains.

Future research should focus on the systematic synthesis of a library of 4-methoxybutanoic acid amide derivatives with diverse substitutions on the amide nitrogen. High-throughput screening of these compounds against a panel of biological targets will be instrumental in identifying lead candidates. Subsequent optimization of these leads through iterative structure-activity relationship studies will be crucial for enhancing their potency, selectivity, and pharmacokinetic properties. This comprehensive approach, grounded in the principles of medicinal chemistry and pharmacology, holds the potential to unlock the full therapeutic value of this intriguing class of molecules.

References

- Wu, H., Zink, N., Carter, L. P., & Mehta, A. K. (2005). Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. Journal of Pharmacology and Experimental Therapeutics, 315(2), 898-905.

- Kam, K., & Yoong, L. (2019). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. AAPS J, 21(4), 68.

- Brennan, R., & Van Hout, M. C. (2014). Gamma-hydroxybutyrate (GHB): a scoping review of pharmacology, toxicology, motives for use, and user groups. Journal of psychoactive drugs, 46(3), 243-251.

- Drug Enforcement Administration. (n.d.). Gamma-hydroxybutyric acid (GHB). DEA Diversion Control Division.

- BenchChem. (2025). Comparative Analysis of the Biological Activity of N-(4-Methoxybenzyl)

- Olson, K. R. (Ed.). (2018). Poisoning & drug overdose (7th ed.).

- Nengroo, M. A., & Rauf, A. (2020). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Indian Chemical Society, 97(5), 721-728.

- Lee, K., Lee, J., Kim, H., & Park, S. B. (2009). Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors. Bioorganic & medicinal chemistry letters, 19(2), 346-349.

- Hammond, D. L., & Moy, M. L. (1992). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. European journal of pharmacology, 229(2-3), 227-234.

- CymitQuimica. (n.d.). CAS 29006-02-8: 4-Methoxybutanoic acid.

- Scilit. (n.d.). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)

- Patel, N. B., & Agravat, S. N. (2020). Synthesis of some amide derivatives and their biological activity. International Journal of Pharmaceutical Sciences and Research, 11(10), 5034-5039.

- Wess, J., & Weaver, C. D. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS chemical neuroscience, 6(4), 576-586.

- National Institutes of Health. (2023). Medicinal chemistry advances in targeting class I histone deacetylases.

- Drug Design Org. (2005).

- Blackburn, C., Barrett, C., Chin, J., Garcia, K., Gigstad, K., Gould, A., ... & Xu, H. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Journal of medicinal chemistry, 56(18), 7201-7211.

- Wess, J., & Weaver, C. D. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS chemical neuroscience, 6(4), 576-586.

- MDPI. (2019). In silico Design of Novel Histone Deacetylase 4 Inhibitors: Design Guidelines for Improved Binding Affinity.

- BenchChem. (2025).

- Organic Chemistry Portal. (n.d.).

- Sałat, K., Mendyk, A., Librowski, T., Czarnecki, R., & Malawska, B. (2002). Influence of new gamma-hydroxybutyric acid amide analogues on the central nervous system activity in mice. Polish journal of pharmacology, 54(6), 731-736.

- MDPI. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity.

- Uehara, T., Noda, Y., & Nakajima, O. (2025). Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice. Archives of toxicology, 99(2), 563-574.

- MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.

- ResearchGate. (2025).

- National Institute of Mental Health. (n.d.). Publications - NIMH Chemical Synthesis and Drug Supply Program.

- Vrije Universiteit Amsterdam. (2018).

- ResearchGate. (n.d.).

- Beilstein-Institut. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids.

- Organic Chemistry Portal. (n.d.).

- MDPI. (2025).

- ResearchGate. (2025).

- Khare, R., & Srivastava, M. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Pest management science, 65(4), 435-440.

- ResearchGate. (2026).

Sources

- 1. CAS 29006-02-8: 4-Methoxybutanoic acid | CymitQuimica [cymitquimica.com]

- 2. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. benchchem.com [benchchem.com]

- 7. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]

- 9. researchgate.net [researchgate.net]

- 10. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]

- 13. Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amide synthesis by acylation [organic-chemistry.org]

- 15. Substituted amide synthesis by amidation [organic-chemistry.org]

Assessing the Blood-Brain Barrier Permeability of 4-Methoxybutanamide: A Multi-Tiered Experimental Framework

An In-Depth Technical Guide

Foreword: The Imperative of Brain Penetrance in CNS Drug Discovery

The blood-brain barrier (BBB) represents the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface, formed by specialized brain endothelial cells, protects the brain from circulating toxins and pathogens but also excludes the vast majority of potential drug candidates.[1][2][3] Therefore, a rigorous and systematic evaluation of a molecule's ability to permeate the BBB is a cornerstone of neuro-pharmacological research and development.

This guide presents a comprehensive, multi-tiered strategy for characterizing the BBB permeability of a novel chemical entity, using 4-Methoxybutanamide as a hypothetical case study. As a small molecule with both hydrogen bond donating and accepting capabilities, its potential for CNS activity warrants a thorough investigation into its brain penetrance. We will proceed through a logical sequence of evaluations, from foundational in silico predictions to definitive in vivo studies. Each stage is designed to build upon the last, providing a robust, evidence-based assessment while optimizing resource allocation. This framework is intended for researchers, scientists, and drug development professionals seeking to design and execute a rigorous BBB permeability screening cascade.

Part 1: Foundational Assessment & In Silico Prediction

Before committing to resource-intensive biological assays, a foundational assessment of the candidate's physicochemical properties and a computational prediction of its permeability are essential first steps. This initial phase provides a data-driven hypothesis regarding the molecule's likely BBB permeation profile.

Physicochemical Characteristics

Passive diffusion across the lipid membranes of the BBB is heavily influenced by several key molecular properties.[4] The "rule-of-five" and related guidelines suggest that CNS drug candidates generally exhibit lower molecular weight, moderate lipophilicity, and limited hydrogen bonding potential to facilitate passage.[5]

For our candidate, 4-Methoxybutanamide, we can predict these properties to establish a preliminary profile. The data for the structurally similar compound, 4-methoxy-N-methylbutanamide, provides a reasonable proxy.[6]

Table 1: Predicted Physicochemical Properties of 4-Methoxybutanamide (Proxy Data)

| Property | Predicted Value | Influence on BBB Permeability |

|---|---|---|

| Molecular Weight | ~117.15 g/mol | Favorable (<< 500 Da) |

| Lipophilicity (XLogP3) | ~ -0.6 | Low; may hinder passive diffusion |

| Polar Surface Area (PSA) | ~ 49.4 Ų | Favorable (< 90 Ų) |

| Hydrogen Bond Donors | 1 | Favorable (≤ 3) |

| Hydrogen Bond Acceptors | 2 | Favorable (≤ 7) |

Causality Insight: While most properties appear favorable, the predicted low lipophilicity (negative LogP) is a flag. It suggests the molecule is hydrophilic and may not readily partition into the lipid bilayer of the endothelial cell membranes, potentially limiting passive diffusion. This makes experimental verification critical.

In Silico Modeling: A First-Pass Prediction

Computational, or in silico, models use algorithms trained on large datasets of compounds with known BBB permeability to predict the behavior of novel molecules.[7][8][9] These models, ranging from quantitative structure-activity relationship (QSAR) analyses to sophisticated machine learning networks, analyze a molecule's structural descriptors to estimate its brain-to-plasma concentration ratio (logBB) or permeability-surface area product (logPS).[5][10]

The objective here is not to obtain a definitive answer but to classify 4-Methoxybutanamide into a preliminary category (e.g., "likely permeable" or "likely impermeable") to guide subsequent experimental designs.[7][9]

Part 2: In Vitro Assessment of Permeability

In vitro models provide the first experimental test of our in silico hypothesis. They offer controlled, biological environments to measure permeability and dissect transport mechanisms, bridging the gap between computational theory and in vivo complexity.[11][12]

Method 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Expertise & Experience: The PAMPA-BBB assay is the ideal first-line experimental screen.[13] It is a high-throughput, cell-free system that isolates a single transport mechanism: passive diffusion.[14][15] By using an artificial membrane composed of lipids extracted from porcine brain, it provides a biologically relevant matrix to assess a compound's ability to cross a lipid barrier.[13][16] Its simplicity and cost-effectiveness make it perfect for confirming the predictions related to the compound's physicochemical properties.[13][14][17]

-

Preparation of Lipid Membrane: A solution of porcine brain lipid in an organic solvent (e.g., dodecane) is prepared.

-

Coating the Filter Plate: Each well of a 96-well filter donor plate is coated with a small volume of the lipid solution and the solvent is allowed to evaporate, leaving a stable artificial membrane.

-

Donor & Acceptor Solutions:

-

Donor Plate: The test compound (4-Methoxybutanamide) is dissolved in a phosphate buffer solution (pH 7.4) at a known concentration (e.g., 50-100 µM).

-

Acceptor Plate: A 96-well acceptor plate is filled with the same phosphate buffer.

-

-

Assay Assembly: The lipid-coated filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter plate wells. This creates a "sandwich" where the only path from the donor to the acceptor compartment is through the artificial membrane.

-

Incubation: The assembled plate is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking to facilitate diffusion.[15]

-

Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells, as well as a reference well, are measured using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

-

Calculation of Permeability: The effective permeability (Pe) is calculated using the following formula:

-

Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t )

-

Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the theoretical concentration at equilibrium, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

-

Trustworthiness: The protocol is self-validating through the inclusion of high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds. The results for 4-Methoxybutanamide are only considered valid if the controls perform within their expected ranges.

Method 2: Cell-Based Bidirectional Transport Assay (MDR1-MDCK)

Expertise & Experience: While PAMPA assesses passive diffusion, the BBB is a biological system with active efflux transporters that can actively pump drugs out of the brain.[18] The P-glycoprotein (P-gp), encoded by the MDR1 gene, is a primary efflux transporter at the BBB.[19][20] Therefore, a cell-based assay is required. We select the MDR1-MDCK cell line—Madin-Darby Canine Kidney cells transfected to overexpress human P-gp—as it is a validated and industry-standard model specifically for identifying P-gp substrates.[19][21][22] A bidirectional assay is crucial: measuring transport from the apical (blood) to basolateral (brain) side (Papp A→B) and from basolateral to apical (Papp B→A) allows us to calculate an Efflux Ratio (ER). A high ER provides a clear indication of active efflux.[19][23]

-

Cell Culture: MDR1-MDCK cells are seeded onto permeable Transwell™ filter inserts and cultured for 3-5 days until they form a confluent, polarized monolayer.[19]

-

Monolayer Integrity Verification: The integrity of the cell monolayer is a critical self-validating step. It is confirmed by two methods:

-

Trans-Epithelial Electrical Resistance (TEER): TEER values are measured and must exceed a predefined threshold (e.g., >600 Ohms/cm²) to confirm the presence of tight junctions.[19]

-

Lucifer Yellow Co-incubation: A low-permeability fluorescent marker, Lucifer Yellow, is added. Its passage across the monolayer should be minimal (<1%), confirming low paracellular leak.

-

-

Transport Experiment:

-

The culture medium is replaced with a transport buffer (e.g., HBSS, pH 7.4).

-

A→B Transport: The test compound is added to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (lower) chamber.

-

B→A Transport: In a separate set of wells, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

-

-

Inhibitor Arm (Optional but Recommended): To confirm P-gp specific efflux, the B→A experiment can be repeated in the presence of a known P-gp inhibitor, such as Verapamil or Cyclosporin A.[22] A significant reduction in B→A transport in the presence of the inhibitor validates that P-gp is responsible for the efflux.

-

Quantification: The concentration of 4-Methoxybutanamide in all samples is determined by LC-MS/MS.

-

Calculation of Permeability & Efflux Ratio:

-

The apparent permeability coefficient (Papp) is calculated for both directions: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.[19]

-

The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B).

-

Table 2: Hypothetical In Vitro Permeability Data for 4-Methoxybutanamide

| Assay | Parameter | Result | Interpretation |

|---|---|---|---|

| PAMPA-BBB | Pe (10⁻⁶ cm/s) | 2.5 | Low-to-moderate passive permeability |

| MDR1-MDCK | Papp (A→B) (10⁻⁶ cm/s) | 1.8 | Low apparent influx |

| MDR1-MDCK | Papp (B→A) (10⁻⁶ cm/s) | 9.2 | High apparent efflux |

| MDR1-MDCK | Efflux Ratio (ER) | 5.1 | Strong indication of active efflux |

Part 3: In Vivo Confirmation of BBB Permeability

In vivo experiments are the definitive standard for assessing BBB permeability, integrating all the physiological complexities of a living system, including blood flow, plasma protein binding, and the fully constituted neurovascular unit.[24]

Method 1: In Situ Brain Perfusion

Expertise & Experience: The in situ brain perfusion technique in rats offers unparalleled control for mechanistic studies of brain uptake.[25][26][27] By replacing the animal's blood supply to one hemisphere with a precisely formulated perfusion fluid containing the test compound, we can directly measure cerebrovascular transfer without the confounding variables of systemic circulation and peripheral metabolism.[28][29] This makes it the most rigorous method for quantifying the rate of transport across the BBB itself.

-

Animal Preparation: A rat is anesthetized, and the right common carotid artery is surgically exposed. The external carotid artery is cannulated in a retrograde direction.

-

Perfusion: The perfusion is initiated by infusing a warmed (37°C), oxygenated saline buffer containing a known concentration of 4-Methoxybutanamide and a vascular space marker (e.g., [¹⁴C]-sucrose) at a constant rate.[28] The infusion rate is set to completely take over the blood supply to the ipsilateral cerebral hemisphere.[26][29]

-

Perfusion Duration: The perfusion is continued for a short, defined period (e.g., 5 to 60 seconds).

-

Termination and Tissue Collection: The perfusion is stopped, the animal is decapitated, and the brain is rapidly removed. The perfused hemisphere is dissected, weighed, and prepared for analysis.

-

Quantification: Brain tissue is homogenized, and the concentration of 4-Methoxybutanamide is determined by LC-MS/MS. The amount of the vascular marker is also quantified to correct for any compound remaining in the brain's blood vessels.

-

Calculation of Uptake Clearance: The brain uptake clearance (K_in) is calculated as: K_in = A_br / (C_p * T), where A_br is the amount of compound in the brain (corrected for vascular space), C_p is the concentration in the perfusate, and T is the perfusion time.

Method 2: Intravenous (IV) Injection & Brain-to-Plasma Ratio

Expertise & Experience: While in situ perfusion measures the rate of entry, an IV injection study measures the extent of brain penetration after systemic distribution.[30][31] This method determines the steady-state brain-to-plasma concentration ratio (logBB), which is a highly relevant metric for predicting if a therapeutic concentration can be achieved and maintained in the CNS. It is a more direct reflection of what will happen when the drug is administered systemically.

-

Animal Preparation: Mice are administered 4-Methoxybutanamide via intravenous injection (typically via the tail vein) at a specific dose.

-

Time Course: At predetermined time points post-injection (e.g., 15, 30, 60, 120 minutes), groups of animals are anesthetized.

-

Sample Collection: Blood is collected via cardiac puncture. Immediately following, the animals are transcardially perfused with ice-cold saline to flush the vasculature of the brain.[2][31] The brain is then harvested.

-

Sample Processing: Blood is processed to plasma. The brain is weighed and homogenized.

-

Quantification: The concentrations of 4-Methoxybutanamide in both the plasma and brain homogenate samples are determined by LC-MS/MS.

-

Calculation of Brain-to-Plasma Ratio: The brain-to-plasma concentration ratio (K_p) is calculated for each time point: K_p = C_brain / C_plasma. The logarithmic value, logBB, is often reported.

Trustworthiness: The transcardial perfusion step is a critical self-validating control. It ensures that the measured brain concentration reflects the compound that has crossed the BBB into the parenchyma, rather than what remains in the blood vessels within the brain.[2]

Table 3: Hypothetical In Vivo BBB Permeability Data for 4-Methoxybutanamide

| Assay | Parameter | Result | Interpretation |

|---|---|---|---|

| In Situ Brain Perfusion | K_in (mL/s/g) | 0.02 | Low rate of transport across the BBB |

| IV Injection | logBB (at 60 min) | -0.8 | Low extent of brain penetration; concentration in brain is significantly lower than in plasma |

Synthesis and Final Recommendation

This multi-tiered investigation provides a comprehensive narrative of the BBB permeability of 4-Methoxybutanamide.

-

In Silico & Physicochemical Analysis predicted that while the molecule was small enough, its low lipophilicity might hinder passive diffusion.

-

The PAMPA-BBB assay provided the first experimental evidence, confirming a low-to-moderate capacity for passive diffusion.

-

The MDR1-MDCK cell assay was the pivotal experiment. It revealed not only low influx (Papp A→B) but also a high efflux ratio (ER > 5), strongly indicating that 4-Methoxybutanamide is a substrate for the P-gp efflux transporter. This explains why a molecule that can passively diffuse to some extent would still have poor brain accumulation.

-

In Vivo studies confirmed the in vitro findings. The low uptake clearance (K_in) from the in situ perfusion study and the low brain-to-plasma ratio (logBB) from the IV study definitively demonstrate that 4-Methoxybutanamide has poor overall BBB permeability under physiological conditions.

Next Steps: For a research program committed to this scaffold, the next logical steps would involve medicinal chemistry efforts to modify the structure of 4-Methoxybutanamide. The goal would be to design new analogs that retain the desired pharmacological activity but are no longer recognized by the P-gp transporter, thereby improving brain penetrance.

References

- Narayanan, R. & Gunturi, S. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.

- National Center for Biotechnology Information. (2023). PAMPA BBB. ADME@NCATS.

- Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. Semantic Scholar.

- Various Authors. (Various Years). In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. Semantic Scholar.

- Santaguida, S., et al. (2015). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience.

- Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol.

- BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. BioDuro.

- Patel, D., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation. Dove Medical Press.

- Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology.

- Wang, Y., et al. (2012). In-silico prediction of blood–brain barrier permeability. Taylor & Francis Online.

- Kumar, K. V. K., et al. (2010). CACO-2 cell lines in drug discovery- An updated perspective. International Journal of Pharmaceutical Sciences Review and Research.

- Varnäs, K., et al. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Chemistry.

- Zhang, Y., et al. (2020). Validation of Human MDR1-MDCK and BCRP-MDCK Cell Lines to Improve the Prediction of Brain Penetration. ResearchGate.

- Smith, Q. R. (2000). An in situ brain perfusion technique to study cerebrovascular transport in the rat. ResearchGate.

- Wang, Q., et al. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. International Journal of Pharmaceutics.

- Helms, H. C., et al. (2016). In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. Journal of Cerebral Blood Flow & Metabolism.

- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.

- Feng, B., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Pharmacology Research & Perspectives.

- Various Authors. (Various Years). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. Semantic Scholar.

- Laperchia, C., et al. (2017). Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease. Journal of Visualized Experiments.

- Intasiri, A., et al. (2024). Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Frontiers in Toxicology.

- Yarlagadda, R., et al. (2015). Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model. International Journal of Medical, Health, Biomedical, Bioengineering and Pharmaceutical Engineering.

- Laperchia, C., et al. (2017). Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease. JoVE.

- Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry.

- Lemmon, C., et al. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI.

- Various Authors. (Various Years). Comparison Evans Blue injection routes: Intravenous versus intraperitoneal, for measurement of blood–brain barrier in a mice hemorrhage model. Semantic Scholar.

- Sane, M. (2022). In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. Journal of High School Science.

- Evotec. (n.d.). Caco-2 Permeability Assay. Evotec.

- Kumar, K.V.K., et al. (2010). Caco-2 cell lines in drug discovery- an updated perspective. SciSpace.

- Zhang, X., et al. (2018). Vascular delivery of intraperitoneal Evans blue dye into the blood-brain barrier-intact and disrupted rat brains. Academia.edu.

- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.

- Kus, S., et al. (2023). List of commonly used Caco-2 cell lines in permeability studies. ResearchGate.

- European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2015). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EURL ECVAM.

- Al-Ahmad, A., et al. (2013). In vitro Models of the Blood-Brain Barrier: Building in physiological complexity. PMC.

- Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab.

- Reiss, Y., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments.

- Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. PubMed.

- Farr, T. D., & Keep, R. F. (2020). In vivo methods for imaging blood–brain barrier function and dysfunction. British Journal of Pharmacology.

- Tempo Bioscience. (2023). Sources of cells for modeling the human BBB — 4 considerations. Tempo Bioscience.

- Smith, Q. R. (2003). In Situ Brain Perfusion Technique. Springer Nature Experiments.

- Chen, J., et al. (2019). 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway. Experimental and Therapeutic Medicine.

- Yu, J., et al. (2024). Protective effects of 4-HBd on blood–brain barrier integrity in MCAO/R model rats based on brain pharmacokinetic characteristics. Frontiers in Pharmacology.

- BenchChem. (n.d.). 4-hydroxybutanamide | 927-60-6. BenchChem.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential. BenchChem.

- Tang, C., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters.

- National Center for Biotechnology Information. (n.d.). 4-methoxy-N-methylbutanamide. PubChem.

- Pajouhesh, H., & Lenz, G. R. (2005). Molecular determinants of blood–brain barrier permeation. NeuroRx.

- MilliporeSigma. (n.d.). 4-HYDROXY-N-METHYLBUTANAMIDE | 37941-69-8. MilliporeSigma.

Sources

- 1. In vitro Models of the Blood-Brain Barrier: Building in physiological complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-methoxy-N-methylbutanamide | C6H13NO2 | CID 23398211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 10. tandfonline.com [tandfonline.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. dovepress.com [dovepress.com]

- 13. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 16. ADME@NCATS [opendata.ncats.nih.gov]

- 17. paralab.es [paralab.es]

- 18. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Caco-2 Permeability | Evotec [evotec.com]

- 24. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. semanticscholar.org [semanticscholar.org]

- 26. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]

- 28. journals.physiology.org [journals.physiology.org]

- 29. researchgate.net [researchgate.net]

- 30. bio-protocol.org [bio-protocol.org]

- 31. Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Methoxybutanamide in Organic Solvents

Executive Summary

4-Methoxybutanamide (CAS: Derived as 4-methoxy-butyramide) is a bifunctional primary amide characterized by a hydrophilic amide head group and a flexible ether-linked alkyl tail.[1] While often encountered as a synthetic intermediate in the production of pharmaceutical active ingredients (APIs) or as a specialized solvent additive, its specific solubility data remains under-reported in standard compendia.[1]

This guide provides a predictive solubility profile derived from first-principles physicochemical analysis (Hansen Solubility Parameters and LogP logic) and details the standardized experimental protocols required to empirically validate these values. This document serves as a roadmap for researchers needing to solvate, purify, or formulate this compound.

Physicochemical Basis of Solubility[2]

To understand the solubility behavior of 4-Methoxybutanamide (

Structural Analysis[1][2]

-

Primary Amide Moiety (

): Acts as both a strong Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA).[1] This group drives high crystallinity and solubility in polar protic solvents.[1] -

Methoxy Ether Linkage (

): An H-bond acceptor that increases polarity relative to a pure alkyl chain but adds lipophilic character compared to a hydroxyl group.[1] -

Alkyl Spacer (

): A short hydrophobic chain that provides limited van der Waals interactions, insufficient to drive solubility in purely non-polar solvents like hexane.[1]

Theoretical Solubility Parameters

Using Group Contribution Methods (Van Krevelen/Hoftyzer), we estimate the Hansen Solubility Parameters (HSP) for 4-Methoxybutanamide.

| Parameter | Symbol | Estimated Value ( | Significance |

| Dispersion | ~16.0 | Baseline van der Waals forces; similar to many organic solvents.[1] | |

| Polarity | ~12.5 | High dipolar interaction due to the amide resonance and ether dipole.[1] | |

| H-Bonding | ~14.0 | Significant H-bonding capability, favoring protic solvents.[1] |

Implication: The molecule resides in the "Polar/H-bonding" region of Hansen Space.[1] It will likely be miscible or highly soluble in solvents with similar high

Predicted Solubility Profile

Based on the structural analysis, the following solubility profile is projected. This matrix should be used as the starting point for solvent screening.[1]

Table 1: Solubility Matrix (Predicted)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Water, Methanol, Ethanol | High (>100 mg/mL) | Strong H-bond networking between solvent OH and amide/ether groups.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice efficiently.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | DCM is an excellent solvent for amides due to its moderate polarity and H-bond donor acidity.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate to High | Good compatibility; THF accepts H-bonds from the amide |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (~10-50 mg/mL) | Useful for crystallization; solubility likely increases significantly with heat.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Insoluble (<1 mg/mL) | Lack of polar interactions; high interfacial tension.[1][2] |

| Aromatic Hydrocarbons | Toluene, Xylene | Low (<5 mg/mL) |

Experimental Protocols

Protocol A: Rapid Visual Solubility Screen (Qualitative)

Objective: Quickly categorize solvents as Soluble, Sparingly Soluble, or Insoluble.[2]

Workflow Visualization:

Figure 1: Decision tree for rapid qualitative solubility screening. This workflow minimizes sample consumption while maximizing data categorization.[1][2]

Protocol B: Equilibrium Solubility Determination (Quantitative)

Objective: Determine the precise saturation point (mg/mL) at a specific temperature (e.g., 25°C).

Materials:

-

Saturated solvent samples (prepared in triplicate).

-

0.45 µm PTFE Syringe Filters.[1]

-

Analytical Balance (0.01 mg precision) or HPLC.[1]

Step-by-Step Methodology:

-

Saturation: Add excess 4-Methoxybutanamide solid to 2 mL of the target solvent in a glass vial.

-

Equilibration: Agitate the suspension at 25°C for 24 hours (using a shaker plate or magnetic stirrer).

-

Filtration: Withdraw 1 mL of the supernatant using a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

-

Tip: Pre-saturate the filter with a small volume of the solution to prevent adsorption losses.[1]

-

-

Evaporation (Gravimetric Method): Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.[1]

-

Calculation:

[1]

Applications & Solvent Selection[2]

Understanding the solubility profile allows for strategic process design:

-

Recrystallization:

-

Liquid-Liquid Extraction (Workup):

Interaction Mechanism Visualization

The following diagram illustrates the competitive interactions that dictate the solubility of 4-Methoxybutanamide.

Figure 2: Interaction map showing the dominant intermolecular forces between 4-Methoxybutanamide functional groups and representative solvent classes.

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][3] (Provides the theoretical framework for the

estimations). -

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for solubility classification and recrystallization protocols).

-

Yalkowsky, S. H., & He, Y. (2003).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][3] (Reference for general amide solubility trends in aqueous media).

-

PubChem Database. (n.d.).[1] Compound Summary for Amide Analogs. National Center for Biotechnology Information.[1] (Used for structural analog comparison).

Sources

4-Methoxybutanamide Scaffolds in mGlu5 Modulation: Technical Guide

This is an in-depth technical guide on the utility of 4-Methoxybutanamide and its derivatives as precursors and scaffolds for mGlu5 receptor negative allosteric modulators (NAMs) , specifically focusing on the GET73 chemotype.

Content Type: Technical Whitepaper & Synthesis Guide Audience: Medicinal Chemists, Neuropharmacologists, Drug Development Scientists

Executive Summary & Pharmacological Context[1][2][3][4][5]

The metabotropic glutamate receptor subtype 5 (mGlu5) is a Class C GPCR coupled to the

4-Methoxybutanamide (specifically its N-substituted derivatives) represents a distinct chemotype of mGlu5 NAMs. The most prominent example is GET73 (N-[(4-trifluoromethyl)benzyl]-4-methoxybutanamide). Unlike the acetylenic pyridines (MPEP), this scaffold offers a unique lipophilic/polar balance, modulating the receptor's allosteric site to dampen glutamatergic transmission in the hippocampus without fully ablating the signal, a desirable trait for maintaining cognitive function during anxiolytic therapy.

This guide details the chemical synthesis, process optimization, and mechanistic validation of 4-methoxybutanamide-derived modulators.

Chemical Synthesis & Process Engineering

The synthesis of 4-methoxybutanamide modulators typically does not start with the primary amide itself, but rather generates the amide bond as the final convergent step. The "4-methoxybutanamide" moiety is the pharmacophore core.

Retrosynthetic Analysis

The target molecule (e.g., GET73) is disassembled into two key building blocks:

-

The Acid Component: 4-Methoxybutanoic acid (or its activated ester/chloride).

-

The Amine Component: A lipophilic benzylamine (e.g., 4-(trifluoromethyl)benzylamine).

Validated Synthesis Protocol (Step-by-Step)

This protocol describes the conversion of

Step 1: Methylation (Ring Opening)

Reaction:

-

Reagents:

-Butyrolactone (1.0 eq), Trimethyl orthoformate (1.2 eq), -

Procedure:

-

Charge reactor with

-butyrolactone and methanol. -

Add catalytic sulfuric acid (0.05 eq).

-

Heat to reflux (

) for 12 hours. The trimethyl orthoformate acts as a water scavenger to drive the equilibrium toward the open-chain ester. -

Critical Control Point: Monitor disappearance of lactone via GC-MS.

-

Neutralize with

, filter, and concentrate. -

Yield: ~85-90% (Colorless oil).

-

Step 2: Hydrolysis

Reaction: Methyl 4-methoxybutanoate

-

Reagents: LiOH or NaOH (1.5 eq), THF/Water (1:1).

-

Procedure:

-

Dissolve ester in THF/Water.

-

Add base at

. Stir at RT for 4 hours. -

Acidify to pH 2 with 1M HCl.

-

Extract with Ethyl Acetate (EtOAc).

-

Purification: Distillation is recommended to remove traces of unreacted lactone (which may reform).

-

Stability Note: 4-Methoxybutanoic acid can spontaneously lactonize under acidic heat; store as a sodium salt if not using immediately.

-

Step 3: Amide Coupling (The "4-Methoxybutanamide" Formation)

Reaction: 4-Methoxybutanoic acid + 4-(trifluoromethyl)benzylamine

-

Reagents: EDC

HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM (solvent). -

Procedure:

-

Dissolve 4-methoxybutanoic acid in dry DCM under

. -

Add EDC and HOBt; stir for 30 min to form the active ester.

-

Add 4-(trifluoromethyl)benzylamine dropwise.

-

Stir at RT for 16 hours.

-

Workup: Wash with 1M HCl (remove unreacted amine), then sat.

(remove unreacted acid). -

Crystallization: Recrystallize from Hexane/EtOAc.

-

Synthesis Workflow Diagram

Caption: Convergent synthesis of mGlu5 NAM GET73 starting from gamma-butyrolactone.

Pharmacological Mechanism & SAR

Mechanism of Action (NAM)

The 4-methoxybutanamide derivatives function as Negative Allosteric Modulators . They do not compete with Glutamate at the orthosteric "Venus Flytrap" domain. Instead, they bind to the transmembrane (TM) domain (likely overlapping with the MPEP site), stabilizing the receptor in an inactive conformation.

Signaling Cascade Inhibition:

-

Basal State: mGlu5 couples to

. -

Agonist Binding: Glutamate binds

conformational change. -

NAM Effect: GET73 binds TM domain

prevents G-protein coupling. -

Result: Reduced PLC

activity

Structure-Activity Relationship (SAR)

The "4-methoxybutanamide" core is critical for the specific lipophilic profile of this drug class.

| Structural Motif | Role in Binding/PK | Optimization Logic |

| Methoxy Group | H-bond acceptor; Metabolic cap | Prevents rapid oxidation of the alkyl chain; interacts with polar residues in the allosteric pocket. |

| Propyl Linker | Spacer ( | Critical length. Shortening to ethyl or lengthening to butyl significantly reduces affinity ( |

| Amide Bond | Linker & H-bond donor/acceptor | Provides rigidity and orientation between the aliphatic tail and the aromatic head. |

| Aromatic Head | Lipophilic anchor | The 4- |

Signaling Pathway Diagram

Caption: mGlu5 signal transduction pathway and the interception point of 4-methoxybutanamide NAMs.

Experimental Validation Protocols

Calcium Mobilization Assay (FLIPR)

To verify the activity of synthesized 4-methoxybutanamide derivatives.

-

Cell Line: HEK293 cells stably expressing human mGlu5.

-

Dye Loading: Load cells with Fluo-4 AM (

) for 45 min at -

Pre-incubation: Add test compound (GET73 analog) for 15 min.

-

Stimulation: Add Glutamate (

concentration, typically -

Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).

-

Analysis: Calculate

based on inhibition of the glutamate-induced calcium peak.

Metabolic Stability (Microsomal Stability)

The methoxy group is designed to improve stability compared to alkyl chains.

-

Incubate

compound with human liver microsomes (0.5 mg/mL) and NADPH. -

Sample at 0, 15, 30, 60 min.

-

Quench with acetonitrile containing internal standard.

-

Analyze via LC-MS/MS to determine intrinsic clearance (

).

References

-

Ferraro, L., et al. (2013). "The new compound GET73, N-[(4-trifluoromethyl)benzyl]4-methoxybutyramide, regulates hippocampal aminoacidergic transmission possibly via an allosteric modulation of mGlu5 receptor."[1][2] Current Medicinal Chemistry, 20(27), 3339-3357.[2] Link

-

Loche, A., et al. (2012). "GET73, a novel putative mGlu5 receptor negative allosteric modulator, reduces alcohol intake in alcohol-preferring rats." Alcoholism: Clinical and Experimental Research. Link

-

Castelli, M. P., et al. (2018). "In Vitro Functional Characterization of GET73 as Possible Negative Allosteric Modulator of Metabotropic Glutamate Receptor 5." Frontiers in Pharmacology, 9, 309. Link

-

Laboratorio Farmaceutico CT Srl. (Assignee).[3] Patents regarding N-substituted 4-methoxybutanamides for CNS disorders.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The new compound GET73, N-[(4-trifluoromethyl)benzyl]4-methoxybutyramide, Regulates hippocampal Aminoacidergic transmission possibly via an allosteric modulation of mGlu5 receptor. Behavioural evidence of its "anti-alcohol" and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | In Vitro Functional Characterization of GET73 as Possible Negative Allosteric Modulator of Metabotropic Glutamate Receptor 5 [frontiersin.org]

Methodological & Application

Application Note: Scalable Synthesis of 4-Methoxybutanamide via Vilsmeier-Haack Activated Amidation

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Type: Standard Operating Protocol & Mechanistic Guide

Strategic Rationale & Context

4-Methoxybutanamide is a highly versatile aliphatic amide intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), including histamine H1 receptor antagonists[1] and cytidine triphosphate synthase 1 (CTPS1) inhibitors[2].

The direct coupling of 4-methoxybutanoic acid with an amine source is thermodynamically unfavorable due to competing acid-base proton exchange, which forms an unreactive ammonium carboxylate salt[3]. To bypass this activation barrier, the carboxylic acid must be converted into a highly electrophilic intermediate. This application note details a robust, two-step approach: catalytic chlorination to form an acid chloride, followed by biphasic Schotten-Baumann amidation.

Mechanistic Causality & Reaction Design

Every reagent in this protocol is selected to maximize yield while simplifying downstream purification:

-

Catalytic Activation (Step 1): We utilize oxalyl chloride rather than thionyl chloride or phosphorus-based reagents. Oxalyl chloride is milder and decomposes entirely into gaseous byproducts (CO, CO₂, and HCl), preventing liquid byproduct contamination and allowing for isolation via simple vacuum concentration[4]. The reaction is catalyzed by N,N-Dimethylformamide (DMF). DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which acts as the true chlorinating species, dramatically accelerating the reaction at room temperature[5].

-

Biphasic Amidation (Step 2): The intermediate 4-methoxybutanoyl chloride is subjected to aqueous ammonia (28%). This biphasic Schotten-Baumann approach is highly efficient for primary amide synthesis[3]. The water acts as a heat sink for the highly exothermic amidation, while the excess ammonia neutralizes the liberated HCl, driving the reaction to completion without the need for expensive organic bases like DIPEA or pyridine.

Quantitative Data & Stoichiometry

Table 1: Stoichiometric parameters for a 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Eq. | mmol | Mass / Vol | Density (g/mL) | Role |

| 4-Methoxybutanoic acid | 118.13 | 1.00 | 10.0 | 1.18 g | 1.05 | Substrate |

| Oxalyl chloride | 126.93 | 1.20 | 12.0 | 1.03 mL | 1.45 | Activating Agent |

| N,N-Dimethylformamide | 73.09 | 0.05 | 0.5 | ~1 drop | 0.94 | Catalyst |

| Dichloromethane (DCM) | 84.93 | - | - | 20 mL | 1.33 | Solvent |

| Aqueous Ammonia (28%) | 17.03 | 5.00 | 50.0 | 3.4 mL | 0.90 | Amine Source / Base |

Workflow Visualization

Workflow for the two-step synthesis of 4-methoxybutanamide via acid chloride activation.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 4-Methoxybutanoyl Chloride

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

-

Dissolution: Add 4-methoxybutanoic acid (1.18 g, 10.0 mmol) and anhydrous Dichloromethane (15 mL) to the flask. Stir to achieve a homogenous solution.

-

Catalyst Addition: Add 1 drop of anhydrous DMF (~0.05 mmol). Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

-

Activation: Using a pressure-equalizing dropping funnel or a syringe, add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise over 5 minutes.

-

Causality Note: Immediate and vigorous gas evolution will occur[4]. The dropwise addition controls the rate of gas expansion and prevents solvent bumping.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Concentration: Once gas evolution ceases, concentrate the reaction mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove the solvent and excess oxalyl chloride.

-

Expertise Tip: 4-Methoxybutanoyl chloride is a volatile liquid. Do not apply high vacuum (<10 mbar) for extended periods to avoid product loss. The resulting crude yellow/orange oil is used immediately in Phase 2.

-

Phase 2: Schotten-Baumann Amidation

-

Redissolution: Dissolve the crude 4-methoxybutanoyl chloride in anhydrous Dichloromethane (5 mL).

-

Ammonia Preparation: In a separate 100 mL Erlenmeyer flask, add aqueous ammonia (28% w/w, 3.4 mL, 50.0 mmol) and cool to 0 °C in an ice-water bath under vigorous magnetic stirring.

-

Coupling: Add the acid chloride solution dropwise to the aqueous ammonia over 10 minutes.

-

Causality Note: This reaction is highly exothermic. Maintaining the temperature near 0 °C prevents the evaporation of ammonia gas and suppresses the dehydration of the primary amide into a nitrile side-product.

-

-

Maturation: Allow the biphasic mixture to warm to room temperature and stir for 1 hour.

Phase 3: Isolation & Purification

-

Phase Separation: Transfer the mixture to a separatory funnel.

-

Salting Out (Critical Step): 4-Methoxybutanamide is a highly polar, hydrophilic molecule due to the presence of both an amide and an ether linkage. Add solid NaCl to the aqueous layer until saturation is reached to force the product into the organic phase.

-

Extraction: Extract the aqueous layer with a highly polar organic mixture, such as 10% Methanol in Dichloromethane or pure Ethyl Acetate (3 × 20 mL).

-

Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-methoxybutanamide as a solid/thick oil.

Self-Validation & In-Process Controls (IPCs)

-

Validation of Step 1 (Chlorination): Direct Thin-Layer Chromatography (TLC) of acid chlorides is ineffective as they hydrolyze on silica gel. Self-Validating IPC: Withdraw a 10 µL aliquot of the reaction mixture and quench it into a GC vial containing 200 µL of Methanol and 1 drop of Triethylamine. Run TLC (or GC-MS) of this quenched sample. The presence of the methyl ester (methyl 4-methoxybutanoate) and the absence of the starting carboxylic acid confirms complete conversion.

-

Validation of Step 2 (Amidation): TLC of the final product can be visualized using a KMnO₄ or Ninhydrin stain (after heating), as the aliphatic amide lacks a strong UV chromophore.